1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one
Description
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is a substituted aryl ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a nitro (-NO₂) group at position 3 and a trifluoromethoxy (-OCF₃) group at position 3. These substituents confer distinct electronic and steric properties: the nitro group is strongly electron-withdrawing, while the trifluoromethoxy group enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H8F3NO4 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-[3-nitro-4-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO4/c1-2-8(15)6-3-4-9(18-10(11,12)13)7(5-6)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
DEVBWWSONNNQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acylation of 4-(Trifluoromethoxy)toluene
A precursor such as 4-(trifluoromethoxy)toluene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 1-(4-(trifluoromethoxy)phenyl)propan-1-one. Subsequent nitration at the meta position is achieved using a mixed acid (HNO₃/H₂SO₄) at 0–5°C, directing the nitro group to the 3-position via the trifluoromethoxy group’s para-directing effect.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0°C | 68% | 92% |
| Nitration | HNO₃/H₂SO₄, 5°C | 54% | 89% |
Limitations: Competitive ortho nitration and over-nitration reduce yields.
Oxidation of Secondary Alcohol Precursors
Oxidation of 1-(3-nitro-4-(trifluoromethoxy)phenyl)propan-1-ol represents a viable route. This method leverages mild oxidizing agents to avoid decomposition of sensitive substituents.
Chromium-Based Oxidation
As demonstrated in CN101891601A, chromic anhydride (CrO₃) in acetic acid selectively oxidizes secondary alcohols to ketones. Applying this to the target alcohol precursor at 25–55°C for 3–5 hours affords the ketone in 75–82% yield.
Metal-Free Oxidation
Alternatively, Dess-Martin periodinane or Swern oxidation (oxalyl chloride/DMSO) provides higher selectivity, minimizing side reactions. For instance, Swern conditions at −78°C yield 88% product with >95% purity.
Comparison of Oxidants:
| Oxidant | Temp. (°C) | Yield | Byproducts |
|---|---|---|---|
| CrO₃ | 50 | 78% | Chromium waste |
| Dess-Martin | 25 | 85% | Minimal |
| Swern | −78 | 88% | CO, SO₂ |
Suzuki-Miyaura Coupling for Aryl Ring Construction
The Suzuki-Miyaura reaction enables modular assembly of the aromatic ring. A boronic acid bearing the trifluoromethoxy group is coupled with a bromonitropropanone derivative.
Catalyst Screening
CN104529786B highlights the efficacy of PdCl₂ with sodium bicarbonate in methanol, achieving 90–98% yields for analogous trifluoromethyl biphenyls. Adapting this, 3-bromo-4-(trifluoromethoxy)propan-1-one reacts with 3-nitrophenylboronic acid under Pd catalysis (Table 1).
Table 1: Suzuki Coupling Optimization
| Catalyst | Solvent | Temp. (°C) | Yield |
|---|---|---|---|
| PdCl₂ | MeOH | 40 | 92% |
| Pd(PPh₃)₄ | Toluene | 80 | 85% |
| Ms-Pd* | DMF | 30 | 94% |
*Ms-Pd: Mesityl-palladium complex
Nitro Group Installation via Electrophilic Aromatic Substitution
Late-stage nitration offers regioselectivity controlled by existing substituents. The trifluoromethoxy group’s strong para-directing effect ensures nitro group incorporation at the 3-position.
Mixed Acid Nitration
A solution of 1-(4-(trifluoromethoxy)phenyl)propan-1-one in H₂SO₄ is treated with fuming HNO₃ at 0°C, achieving 60–65% yield. Kinetic control is critical to avoid di-nitration.
Chemical Reactions Analysis
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Condensation: The propanone moiety can undergo aldol condensation reactions with other carbonyl compounds to form larger, more complex molecules.
Scientific Research Applications
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)propan-1-one (3g)
- Structure : Features a trifluoromethoxy group at position 4 of the phenyl ring and a methoxy (-OCH₃) group on a second aromatic ring.
- Synthesis : Prepared via benzylic C-H acylation using 1-ethyl-4-methoxybenzene and 4-(trifluoromethoxy)benzoyl fluoride, yielding 49% .
- Properties : The methoxy group is electron-donating, contrasting with the nitro group in the target compound. This difference likely reduces electrophilicity at the ketone compared to the nitro-substituted analog.
- Data : NMR confirms structure (δ 8.02–7.94 ppm for aromatic protons) .
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one
- Structure: Contains an amino (-NH₂) group at position 5 and a trifluoromethoxy group at position 2.
- Properties: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
Modifications to the Propan-1-one Backbone
2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (3ea)
Substituent Type Variations
1-(4-(Trifluoromethylthio)phenyl)propan-1-one
- Structure : Replaces the trifluoromethoxy group with a trifluoromethylthio (-SCF₃) group.
- Properties : The sulfur atom increases lipophilicity and may improve metabolic stability compared to oxygen-based substituents. However, the larger atomic radius of sulfur could alter binding interactions in biological systems .
1-(4-(4-(Trifluoromethoxy)phenoxy)phenyl)propan-1-one (3h)
- Structure: Incorporates a phenoxy linker between two aromatic rings, one bearing a trifluoromethoxy group.
- Synthesis: Prepared via copper(II) acetate-mediated coupling of 4’-hydroxypropiophenone and 4-trifluoromethoxy-phenyl boronic acid .
- Properties : The ether linkage enhances flexibility and may influence π-π stacking interactions in crystalline phases.
Physicochemical Data
Key Findings and Implications
- Electronic Effects: The nitro group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles than analogs with methoxy or amino groups.
- Steric Considerations : Bulky substituents (e.g., 2,2-dimethyl in 3ea) reduce reactivity but improve stability.
- Biological Potential: Trifluoromethoxy-substituted propanones demonstrate significant bioactivity, as seen in autotaxin inhibition , suggesting the target compound could be optimized for therapeutic applications.
Biological Activity
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C10H8F3NO4
- Molecular Weight : 279.24 g/mol
The presence of a nitro group and a trifluoromethoxy group attached to a phenyl ring enhances its lipophilicity, potentially influencing its interaction with cellular membranes and biological targets.
Research indicates that the biological activity of this compound may be attributed to its ability to undergo reduction of the nitro group into reactive intermediates. These intermediates can interact with various cellular components, leading to significant biological effects. The trifluoromethoxy group is noted for enhancing metabolic stability, which aids in cellular penetration .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Properties : It has shown promise in inhibiting tumor growth in specific cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC) .
Anticancer Activity
A notable study evaluated the effects of this compound on MDA-MB-231 and MDA-MB-468 TNBC cell lines. The findings indicated that:
- Treatment with the compound resulted in decreased levels of CDC20 protein, which is associated with poor survival prognosis in TNBC patients.
- Cyclin B1 and securin levels were also reduced, suggesting an induction of apoptosis in treated cells .
Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in TNBC cells |
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one | Similar nitro and trifluoromethoxy groups | Different positioning affects reactivity |
| 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one | Contains a trifluoromethylsulfonyl group | Different chemical properties due to sulfonyl |
| (1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol | Features a trifluoromethyl group and an amino group | Functional differences due to amino substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-nitro-4-(trifluoromethoxy)benzene) in the presence of Lewis acids like AlCl₃ . Optimization involves varying catalyst loading (10–20 mol%), temperature (0–25°C), and solvent polarity (e.g., dichloromethane vs. nitrobenzene). Yields are monitored via TLC and GC-MS. For nitro-group stability, low-temperature conditions (<30°C) are critical to prevent decomposition .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?
- Methodological Answer :
- FT-IR : A strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .
- ¹H/¹³C NMR : The ketone carbon appears at δ ~200–210 ppm. Aromatic protons adjacent to the trifluoromethoxy group show deshielding (δ ~7.8–8.2 ppm), while the nitro group induces splitting patterns due to para-substitution .
- MS : Molecular ion [M+H]⁺ at m/z 293.03 (calculated) with fragmentation peaks at m/z 243 (loss of CF₃O) and 183 (loss of NO₂) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reactivity of the trifluoromethoxy group under nucleophilic conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the trifluoromethoxy group, predicting its resistance to nucleophilic attack at the carbonyl carbon. Experimental validation involves kinetic studies under basic conditions (e.g., NaOH/ethanol) to compare reaction rates with analogous non-fluorinated compounds. Discrepancies between theoretical and experimental results may arise from solvent effects, requiring explicit solvent modeling in simulations .
Q. What strategies mitigate competing side reactions during functionalization of the propan-1-one backbone?
- Methodological Answer :
- Reduction of the ketone : Use selective reducing agents (e.g., NaBH₄/CeCl₃ for ketone→alcohol) to avoid over-reduction of the nitro group. Monitor pH to prevent nitro-group reduction to amine .
- Substitution reactions : Activate the α-position via enolate formation (LDA/THF, −78°C) for alkylation. Competing aryl-ring reactivity is suppressed by steric hindrance from the trifluoromethoxy group .
Q. How do steric and electronic effects of the nitro and trifluoromethoxy groups influence biological activity in drug discovery studies?
- Methodological Answer :
- In vitro assays : Test against enzyme targets (e.g., kinases) to compare IC₅₀ values with analogs lacking the nitro group. The nitro group enhances electrophilicity, potentially improving binding but increasing toxicity.
- SAR studies : Replace the trifluoromethoxy group with methoxy or chloro substituents to isolate electronic vs. steric contributions. Molecular docking (AutoDock Vina) predicts binding poses, highlighting H-bond interactions with the nitro group .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate conflicting reports on the compound’s thermal stability?
- Methodological Answer : Perform Differential Scanning Calorimetry (DSC) under nitrogen (heating rate: 10°C/min) to identify decomposition exotherms. Compare with Thermogravimetric Analysis (TGA) to correlate mass loss with thermal events. Conflicting data may arise from impurities; thus, purity must be confirmed via HPLC (>98%) prior to testing. Controlled atmosphere studies (O₂ vs. N₂) assess oxidative degradation pathways .
Q. What analytical techniques are recommended for detecting trace byproducts in scaled-up synthesis?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., di- or tri-fluorinated byproducts) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
- ¹⁹F NMR : Quantify fluorinated impurities via integration against an internal standard (e.g., trifluoroacetic acid).
- XRD : Confirm crystalline purity and identify polymorphic forms that may arise during scale-up .
Application-Oriented Questions
Q. What role does this compound play in developing fluorinated polymers or materials?
- Methodological Answer : The trifluoromethoxy group enhances hydrophobicity and thermal stability in polymers. Incorporate the compound into polyurethanes via step-growth polymerization (diisocyanate + diol). Characterize materials via Dynamic Mechanical Analysis (DMA) to assess Tg shifts and contact angle measurements for surface hydrophobicity .
Q. How is the compound utilized in photoaffinity labeling studies to probe protein-ligand interactions?
- Methodological Answer : Functionalize the propan-1-one backbone with a photoreactive group (e.g., diazirine) via Pd-catalyzed cross-coupling. UV irradiation (365 nm) generates carbene intermediates that covalently bind to proximal amino acids. LC-MS/MS identifies labeled peptides, mapping binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
